![molecular formula C16H23NO5 B2755295 2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate CAS No. 445312-74-3](/img/structure/B2755295.png)
2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate
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Overview
Description
“2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate” is a chemical compound with the CAS Number: 445312-74-3 . It has a molecular weight of 309.36 . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name of the compound is 2-(tert-butyl) 8a-methyl ®-6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a (1H,3H)-dicarboxylate . The InChI code is 1S/C16H23NO5/c1-15(2,3)22-14(20)17-8-6-11-9-12(18)5-7-16(11,10-17)13(19)21-4/h9H,5-8,10H2,1-4H3/t16-/m0/s1 .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . The compound is typically stored at room temperature .Scientific Research Applications
Toxicokinetics and Human Exposure
Studies on the toxicokinetics of chemical compounds, such as methyl tertiary-butyl ether (MTBE), provide critical information on how substances are absorbed, distributed, metabolized, and excreted in humans. These studies contribute to assessing the safety and environmental impact of chemical compounds used in industrial applications, including fuels (Nihlen et al., 1998), (Nihlen et al., 1999).
Environmental and Occupational Health
Research focusing on the environmental and occupational health aspects of chemical exposure, such as the impact of gasoline additives on workers, underscores the importance of monitoring and managing chemical exposure in the workplace to prevent adverse health effects (Perbellini et al., 2003).
Pharmacological Applications
Studies investigating the pharmacological applications of chemical compounds, such as the evaluation of cellular proliferation in tumors using specific markers, demonstrate the potential therapeutic applications of chemical research in diagnosing and treating diseases (Dehdashti et al., 2013).
Epigenetic and Transcriptional Modifications
Research on the epigenetic and transcriptional modifications induced by chemical exposure, such as the effects of benzene and MTBE, highlights the complex biological interactions that chemical compounds can have, influencing gene expression and potentially leading to long-term health consequences (Rota et al., 2018).
Safety and Hazards
The compound is classified as potentially causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), affecting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
2-O-tert-butyl 8a-O-methyl (8aR)-6-oxo-3,4,7,8-tetrahydro-1H-isoquinoline-2,8a-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-8-6-11-9-12(18)5-7-16(11,10-17)13(19)21-4/h9H,5-8,10H2,1-4H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMROIUOHAMDAU-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=O)CCC2(C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=O)CC[C@@]2(C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate |
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